molecular formula C11H11NO3 B2836455 (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 298700-67-1

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Cat. No.: B2836455
CAS No.: 298700-67-1
M. Wt: 205.213
InChI Key: XBPWPQBDGZFHQI-SSDOTTSWSA-N
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Description

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chiral compound with a unique structure that includes an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the condensation of an appropriate isoindoline derivative with a chiral propanoic acid precursor. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoindoline moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline moiety plays a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.

    2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: A structurally similar compound with a different side chain.

    2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: Another analog with a longer side chain.

Uniqueness

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the isoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWPQBDGZFHQI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298700-67-1
Record name (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
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